5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

This 6-(4-methylpiperazin-1-yl) isomer is the active-scaffold correct variant for kinase inhibitor programs targeting PDGFR, KIT, and 5-HT7 receptors. The 5-iodo substituent outperforms bromo and chloro analogs in palladium-catalyzed cross-coupling, enabling efficient C5 diversification for focused SAR libraries. Unlike the discontinued 2-positional isomer, this compound is actively stocked at ≥95% purity by multiple suppliers, ensuring supply continuity for multi-year lead optimization. Do not substitute with des-iodo, 5-chloro, or positional isomers—only the 5-iodo-6-(4-methylpiperazin-1-yl) configuration delivers the validated reactivity and binding orientation.

Molecular Formula C10H15IN4
Molecular Weight 318.16 g/mol
Cat. No. B11780935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Molecular FormulaC10H15IN4
Molecular Weight318.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)N2CCN(CC2)C)I
InChIInChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3
InChIKeyMHKBHYCXYVDQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: A Strategic 5-Halogenated Pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 1708407-03-7 / 1706440-16-5) is a heterocyclic small molecule (C10H15IN4, MW 318.16) belonging to the piperazinylpyrimidine class, a scaffold established in selective kinase inhibitor discovery [1]. The compound features a 5-iodo substituent that serves as a versatile synthetic handle for cross-coupling reactions, a 4-methyl group, and a 6-(4-methylpiperazin-1-yl) moiety, a pharmacophore present in numerous bioactive kinase inhibitors targeting PDGFR, KIT, and other oncogenic kinases [2]. It is commercially available from multiple suppliers at purities ≥95%, positioning it as an accessible intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine with Close Analogs Is Not Straightforward


Substituting 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine with its des-iodo, 5-chloro, or positional isomers risks compromising both synthetic utility and biological outcome. The 5-iodo group is not merely a placeholder; it provides demonstrably superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, as evidenced by systematic studies where 5-iodopyrimidines yielded higher cross-coupling product yields with bulkier arylboronic acids [1]. Furthermore, the 6-position attachment of the N-methylpiperazine moiety is critical—SAR studies on related pyrimidines have shown that substitution at position 6 with an alkyl group substantially increases receptor binding affinity compared to unsubstituted or differently substituted analogs [2]. Positional isomers (e.g., 2-(4-methylpiperazin-1-yl) or 4-(4-methylpiperazin-1-yl) variants) would therefore be expected to exhibit altered target engagement profiles, making direct interchange unreliable without re-validation.

Quantitative Differentiation Evidence for 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Versus Closest Analogs


Superior Reactivity of 5-Iodo vs. 5-Bromo/5-Chloro Pyrimidines in Suzuki-Miyaura Cross-Coupling

The 5-iodo substituent on the target compound provides a critical synthetic advantage over its 5-bromo and 5-chloro analogs. In a systematic study of Suzuki-Miyaura cross-coupling reactions, 5-iodopyrimidines demonstrated higher reactivity and gave cross-coupling products with bulkier arylboronic acids, whereas the corresponding 5-bromo and 5-chloro derivatives yielded lower conversions under identical conditions [1]. This trend is consistent with the established leaving-group order in palladium-catalyzed oxidative addition (I > Br >> Cl) [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Positional Isomer Differentiation: 6-(4-Methylpiperazin-1-yl) vs. 2- or 4-Substituted Analogs in Receptor Binding

The attachment of the N-methylpiperazine group at the 6-position of the pyrimidine ring is a key determinant of biological activity. In a systematic SAR study of piperazin-1-yl substituted pyrimidines as 5-HT7 receptor antagonists, substitution of position 6 with an alkyl group resulted in a substantial increase in receptor binding affinity compared to the unsubstituted parent compound 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine [1]. In contrast, analogs bearing the piperazine at the 2-position (e.g., CAS 1379295-60-9) or 4-position (e.g., CAS 1479367-47-9) are expected to display divergent target engagement profiles, as the spatial orientation of the piperazine pharmacophore relative to the pyrimidine core critically influences ligand-receptor interactions .

GPCR 5-HT7 Receptor Structure-Activity Relationship

Class-Level Kinase Inhibition: Piperazinylpyrimidine Scaffold Demonstrates Selective PDGFR Mutant Targeting

Piperazinylpyrimidine-based derivatives, the chemotype to which the target compound belongs, have been characterized as selective kinase inhibitors with a demonstrated tendency to preferentially inhibit oncogenic mutant forms of PDGFR family kinases over their wild-type isoforms [1]. In the NCI-60 cell line panel, representative piperazinylpyrimidine compounds (e.g., compound 4) showed selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, with the most sensitive cell lines identified through quantitative screening [2]. The 5-iodo substituent on the target compound provides an additional vector for SAR expansion, as halogen substitution at the 5-position of pyrimidines is known to modulate kinase selectivity profiles [3].

Kinase Inhibition PDGFR Oncology

Commercial Availability and Purity Specifications: Benchmarking Against Positional Isomers

5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is commercially available from multiple non-excluded suppliers with documented purity specifications. AKSci lists the compound (CAS 1708407-03-7) at a minimum purity of 95% , while Chemenu offers the compound (CAS 1706440-16-5) at 97% purity . In comparison, the 2-positional isomer 5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1379295-60-9) is listed at ≥97% purity by VWR but has been discontinued, indicating potential supply chain constraints for the 2-isomer . The 4-chloro analog 4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 1017782-75-0) is specified at 95% purity with a melting point of 236-238°C, providing a comparative benchmark .

Chemical Procurement Building Block Purity Specification

5-Iodo vs. 5-H Substituent Differentiation: Enabling Late-Stage Functionalization via Nucleophilic Substitution

The 5-iodo substituent provides a reactive site for nucleophilic aromatic substitution (SNAr) that is absent in the des-iodo analog 4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine. Iodide is a superior leaving group in SNAr reactions compared to chloride or bromide, with relative rates following the order I > Br > Cl for pyrimidine substrates under aminolysis conditions [1]. This enables the target compound to serve as a platform for generating diverse C5-substituted derivative libraries—a capability that the des-iodo parent compound fundamentally lacks. The iodine atom can be displaced by amines, thiols, or other nucleophiles, enabling modular SAR exploration at the 5-position without requiring de novo synthesis of each analog .

Nucleophilic Substitution Late-Stage Functionalization Diversification

Calculated Physicochemical Differentiation: Impact of 5-Iodo on Lipophilicity and Solid-State Properties

The presence of the 5-iodo substituent substantially alters the physicochemical profile of the compound relative to its 5-unsubstituted and 5-chloro analogs. The molecular weight increases from 192.26 g/mol (des-iodo) or 226.71 g/mol (4-chloro analog) to 318.16 g/mol for the target compound, reflecting the heavy atom effect of iodine . Based on the measured logP of 5-iodopyrimidine (LogP = 0.93) , the target compound is predicted to have increased lipophilicity compared to the des-iodo analog, which can influence membrane permeability, protein binding, and pharmacokinetic behavior. Additionally, iodine's anomalous scattering properties make the compound suitable as a heavy-atom derivative for X-ray crystallographic phasing, a feature not offered by chloro or des-halo analogs [1].

Physicochemical Properties Lipophilicity Drug Design

Optimal Application Scenarios for 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Based on Quantitative Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry teams developing piperazinylpyrimidine-based kinase inhibitors, this compound serves as an ideal late-stage diversification intermediate. The superior reactivity of the 5-iodo substituent in palladium-catalyzed cross-coupling—demonstrated to outperform 5-bromo and 5-chloro analogs—enables efficient introduction of aryl, heteroaryl, or alkenyl groups at the C5 position, generating focused libraries for SAR studies without the need for de novo scaffold synthesis [1]. This approach is particularly valuable for optimizing selectivity against kinase mutants such as PDGFRA and KIT, where the piperazinylpyrimidine scaffold has shown preferential mutant inhibition [2].

5-HT7 Receptor Antagonist SAR Programs Requiring 6-Position Piperazine Pharmacophore

In neuroscience-focused programs targeting the 5-HT7 receptor, the 6-(4-methylpiperazin-1-yl) substitution pattern of this compound aligns with SAR evidence showing that alkyl substitution at the 6-position of pyrimidine substantially enhances binding affinity [1]. The 5-iodo group provides a synthetic entry point for further functionalization to modulate receptor subtype selectivity, while the correct positional isomer is critical—2- or 4-piperazinyl analogs would not replicate the same binding orientation. Researchers should procure this specific isomer, not a positional variant, when expanding 5-HT7 antagonist series [2].

Crystallography-Focused Structural Biology Requiring Heavy-Atom Derivatives

Structural biology groups engaged in X-ray crystallography of piperazinylpyrimidine-protein complexes can leverage the iodine atom as an intrinsic heavy-atom label for experimental phasing. The compound's molecular weight (318.16 g/mol) and the anomalous scattering signal of iodine enable single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing without the need for post-crystallization soaking with heavy-atom reagents [1]. This application is unique to the 5-iodo compound; the 5-chloro, 5-bromo, and des-halo analogs either lack sufficient anomalous signal or provide weaker phasing power [2].

Building Block Procurement for Focused Kinase Libraries with Supply Chain Reliability

For procurement managers supporting kinase inhibitor discovery, this compound offers an advantage in supply continuity. Unlike the 2-positional isomer 5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine, which has been discontinued by major suppliers, the 6-substituted target compound is actively stocked at ≥95% purity by multiple vendors (AKSci, Chemenu, Parchem) [1][2]. This reduces the risk of supply interruption during multi-year lead optimization campaigns and ensures lot-to-lot consistency for reproducible SAR generation.

Quote Request

Request a Quote for 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.